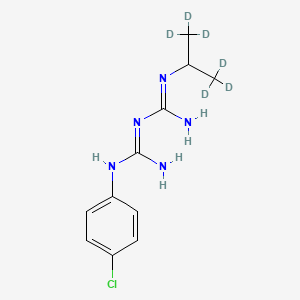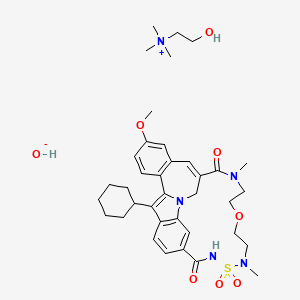
Methylnaltrexone D3 Bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylnaltrexone D3 Bromide is the deuterium labeled Methylnaltrexone, which is a pheriphally-acting μ-opioid antagonist.
Applications De Recherche Scientifique
Pharmacokinetics and Safety
- Safety and Tolerance in Humans : Methylnaltrexone has been studied for its safety and tolerance in healthy humans. A study showed that methylnaltrexone is well tolerated at certain doses in humans, with orthostatic hypotension being a dose-limiting adverse effect (Foss et al., 1997).
Mechanism of Action and Effectiveness
- Mechanism of Action and Treatment of Opioid-induced Constipation : Methylnaltrexone acts as a selective peripheral Mu-receptor antagonist, offering an effective treatment for opioid-induced constipation without interfering with central analgesia or precipitating opioid withdrawal (Abarca et al., 2010).
- Clinical Effectiveness : Another study confirmed methylnaltrexone's effectiveness in treating opioid-induced constipation in patients with advanced illness (Meerveld & Standifer, 2008).
Pharmacological Updates
- Pharmacological Properties and Clinical Utilization : Research highlights methylnaltrexone's pharmacokinetic properties, such as high bioavailability and predictable behavior, facilitating its clinical use for treating opioid-induced constipation (Rotshteyn et al., 2011).
Clinical Applications
- Treatment of Opioid-induced Constipation in Advanced Illness : Methylnaltrexone has been demonstrated as effective and safe for treating opioid-induced constipation in adults with advanced illness undergoing palliative care (Mozaffari et al., 2018).
- Postoperative Application in Opiate Users : A case study suggests methylnaltrexone may be useful in alleviating postoperative ileus in opioid-dependent patients, indicating a potential role in the management of postoperative bowel function (Ladányi et al., 2009).
Molecular Structure Analysis
- Structural Analysis of Methylnaltrexone : The molecular structure and properties of methylnaltrexone have been detailed, providing insights into its chemical characteristics (Chen et al., 2012).
Clinical Trials and Approvals
- FDA Approvals and Clinical Trials : The FDA's approval of methylnaltrexone for specific indications like opioid-induced constipation highlights its clinical significance (Walker, 2014) and (Traynor, 2008).
Metabolic Pathways
- Metabolism in Various Species : A study on the metabolic fate of methylnaltrexone in different species, including humans, revealed specific pathways of metabolism, providing insight into its pharmacodynamics (Chandrasekaran et al., 2010).
Pediatric Applications
- Use in Pediatric Palliative Care : Research has shown the effectiveness of intravenous methylnaltrexone in relieving constipation in pediatric palliative care, broadening its application scope (Yeomanson et al., 2012).
Synthesis Process
- Synthesis Methodology : The synthesis process of methylnaltrexone bromide has been documented, providing a comprehensive understanding of its production (Huaf, 2015).
Propriétés
Formule moléculaire |
C21H23D3BrNO4 |
|---|---|
Poids moléculaire |
439.36 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





